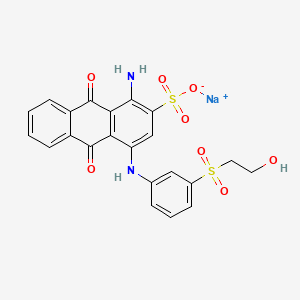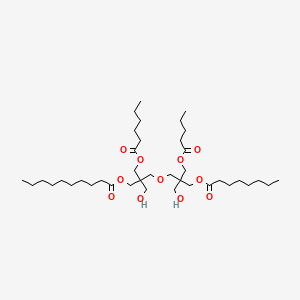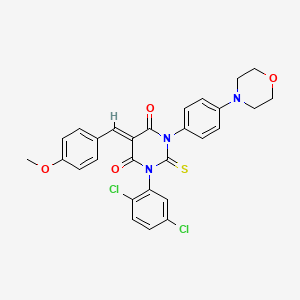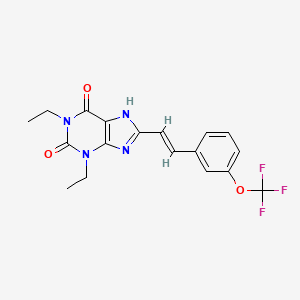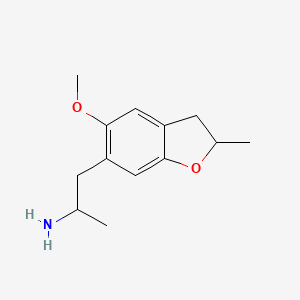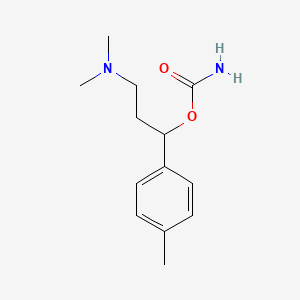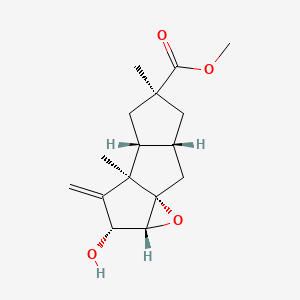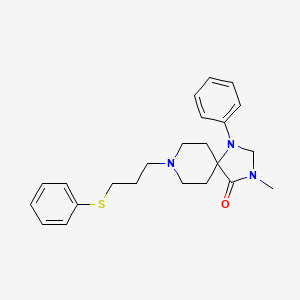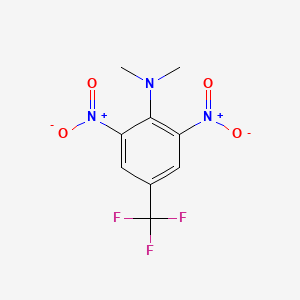
Benzenamine, N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline is an organic compound with the molecular formula C9H8F3N3O4 It is a heteromolecule that features a trifluoromethyl group and two nitro groups attached to an aniline ring, which is further substituted with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline typically involves the nitration of N,N-dimethylaniline followed by the introduction of a trifluoromethyl group. One common method includes the following steps:
Nitration: N,N-dimethylaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions of the aniline ring.
Trifluoromethylation: The nitrated product is then subjected to trifluoromethylation using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamino derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A precursor in the synthesis of 4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline, featuring a dimethylamino group attached to a phenyl ring.
Trifluralin: A herbicide with a similar trifluoromethyl and nitro substitution pattern on the aniline ring.
Uniqueness
4-Trifluoromethyl-2,6-dinitro-N,N-dimethylaniline is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and physical properties
Properties
CAS No. |
10156-75-9 |
|---|---|
Molecular Formula |
C9H8F3N3O4 |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8F3N3O4/c1-13(2)8-6(14(16)17)3-5(9(10,11)12)4-7(8)15(18)19/h3-4H,1-2H3 |
InChI Key |
KPBNSZCYEQDSGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


